An In-depth Technical Guide to 3-Fluoro-2,4-dimethoxyaniline: Properties and Broader Context
An In-depth Technical Guide to 3-Fluoro-2,4-dimethoxyaniline: Properties and Broader Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on 3-Fluoro-2,4-dimethoxyaniline (CAS Number: 195136-66-4). Due to the limited specific data for this particular isomer, this document also includes detailed information on the closely related and more extensively studied compound, 3-Fluoro-4-methoxyaniline (CAS Number: 366-99-4), to provide a broader context for its potential properties, synthesis, and applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in fluorinated aniline derivatives as building blocks in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and a plausible synthetic workflow is illustrated.
Introduction
Substituted anilines are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The incorporation of fluorine atoms into these structures can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-2,4-dimethoxyaniline is a member of this class of compounds, though specific research and applications for this isomer are not widely documented. In contrast, the related compound 3-Fluoro-4-methoxyaniline has been utilized as a reagent in the synthesis of various biologically active molecules. This guide aims to consolidate the known information on 3-Fluoro-2,4-dimethoxyaniline and leverage the data available for its structural analog to infer potential characteristics and uses.
Chemical and Physical Properties
Detailed experimental data for 3-Fluoro-2,4-dimethoxyaniline is scarce. The available information, largely predicted, is presented below, alongside the well-documented properties of 3-Fluoro-4-methoxyaniline for comparison.
Table 1: Physicochemical Properties
| Property | 3-Fluoro-2,4-dimethoxyaniline | 3-Fluoro-4-methoxyaniline |
| CAS Number | 195136-66-4 | 366-99-4[1][2] |
| Molecular Formula | C₈H₁₀FNO₂ | C₇H₈FNO[1][2] |
| Molecular Weight | 171.17 g/mol | 141.14 g/mol [1] |
| Appearance | Brown to black liquid | Light beige to yellow-brown crystalline powder |
| Melting Point | Not available | 81-83 °C[3] |
| Boiling Point | 286.2 ± 35.0 °C (Predicted) | 135 °C at 18 mmHg |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | Not available |
| pKa | 4.12 ± 0.10 (Predicted) | Not available |
| Solubility | Not available | Not available |
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for 3-Fluoro-2,4-dimethoxyaniline was found in the public domain. For illustrative purposes, the spectroscopic data for 3-Fluoro-4-methoxyaniline is provided.
Table 2: Spectroscopic Data for 3-Fluoro-4-methoxyaniline
| Technique | Data Highlights |
| ¹H NMR | Spectra are available and show characteristic peaks for aromatic protons and the methoxy group.[1] |
| ¹³C NMR | Spectra are available and show distinct signals for the carbon atoms in the molecule.[1] |
| Mass Spectrometry | GC-MS data shows a molecular ion peak corresponding to its molecular weight.[1] |
| Infrared (IR) | FTIR spectra exhibit characteristic absorption bands for N-H, C-H, C-O, and C-F bonds.[1] |
Synthesis and Reactivity
A potential synthetic pathway could start from 1,3-difluoro-2,4-dimethoxybenzene. Nitration, followed by selective reduction of the nitro group, would yield the desired product. The regioselectivity of the nitration step would be a critical factor to control.
For comparison, a general procedure for the synthesis of 3-fluoro-4-methoxyaniline involves the reduction of 2-fluoro-4-nitroanisole.
Experimental Protocol: Synthesis of 3-Fluoro-4-methoxyaniline (Illustrative)
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Reaction: Reduction of 2-fluoro-4-nitroanisole.
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Reagents: 2-fluoro-4-nitroanisole, a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride), and a suitable solvent (e.g., ethanol/water mixture).
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Procedure:
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Suspend 2-fluoro-4-nitroanisole in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of ammonium chloride.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and filter to remove the iron catalyst.
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Concentrate the filtrate to remove the ethanol.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Below is a conceptual workflow for the synthesis of a fluorinated dimethoxyaniline.
Applications and Biological Significance
While there is no specific information regarding the applications of 3-Fluoro-2,4-dimethoxyaniline, its structural features suggest potential utility as an intermediate in medicinal chemistry and materials science. The presence of the fluoro and dimethoxy groups can be exploited to modulate the properties of larger molecules.
The related compound, 3-Fluoro-4-methoxyaniline, has been used in the synthesis of:
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Leucine ureido derivatives with potent inhibitory activity against aminopeptidase N, an enzyme implicated in tumor growth.
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Novel mGluR1 antagonists for the potential treatment of chronic pain.
These examples highlight the role of fluorinated anilines as key building blocks in the development of therapeutic agents. The unique substitution pattern of 3-Fluoro-2,4-dimethoxyaniline could offer novel opportunities for scaffold design in drug discovery programs.
The diagram below illustrates a generalized signaling pathway where a hypothetical drug, derived from a fluorinated aniline building block, could act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.
Safety and Handling
Specific safety and handling data for 3-Fluoro-2,4-dimethoxyaniline is not available. For related fluoroaniline compounds, general safety precautions should be followed. These typically include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
3-Fluoro-2,4-dimethoxyaniline is a fluorinated aromatic amine with potential as a building block in synthetic chemistry. However, there is a notable lack of publicly available experimental data, including spectroscopic information, detailed synthesis protocols, and specific applications. The information available for the closely related compound, 3-Fluoro-4-methoxyaniline, suggests that this class of molecules holds significant promise in the field of drug discovery, particularly in the development of enzyme inhibitors. Further research into the synthesis and characterization of 3-Fluoro-2,4-dimethoxyaniline is warranted to fully explore its potential in medicinal chemistry and materials science. Researchers are advised to proceed with caution, referencing the safety information for analogous compounds until specific data for the target molecule becomes available.
